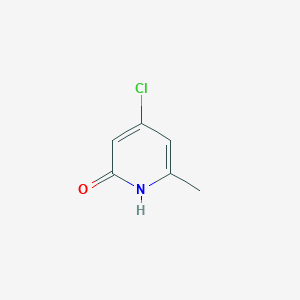

4-Chloro-6-methylpyridin-2-OL

Description

Properties

IUPAC Name |

4-chloro-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNCIZDMBVKRKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination Using Phosphorus Oxychloride (POCl₃)

A common approach involves chlorinating 6-methylpyridin-2-OL or its protected analogs. For example, 2-amino-6-methylpyridin-4-ol undergoes chlorination with POCl₃ under reflux conditions, yielding 4-chloro-6-methylpyridin-2-OL. Key parameters include:

Radical Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Radical-initiated chlorination offers regioselectivity for the 4-position. A mixture of 2-methylpyridine-N-oxide and SO₂Cl₂ in CCl₄, catalyzed by benzoyl peroxide, achieves chlorination at 60–80°C.

-

Key Steps :

Hydrolysis of 4-Chloro-6-methylpyridin-2-methoxy Precursors

Demethylation Using Hydrogen Halides

4-Chloro-6-methoxypyridine derivatives undergo hydrolysis with HCl or HBr to introduce the hydroxyl group. For instance:

Alkaline Hydrolysis

Alternative methods employ NaOH or KOH in aqueous ethanol (50–60°C) to cleave methoxy groups. This method avoids harsh acids but requires careful pH control.

Multi-Step Synthesis from 2-Amino-4-chloro-6-methylpyrimidine

While primarily a pyrimidine route, this method highlights transferable strategies:

-

Nitration : 2-Amino-6-methylpyrimidine nitrated at the 4-position.

-

Reduction and Chlorination : Catalytic hydrogenation followed by POCl₃ treatment.

Bio-Catalytic Hydroxylation

Recent advances utilize microbial enzymes for hydroxylation. Streptomyces sp. MAK1 hydroxylates 4-chloro-6-methylpyridin-2-amine to this compound at 30°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, improving efficiency:

-

Substrate : (4-Chlorophenyl)(6-methylpyridin-3-yl) derivatives.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyridin-2-OL can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Oxidation: Products include 4-chloro-6-methylpyridine-2-one.

Reduction: Products include 4-chloro-6-methylpiperidin-2-OL.

Scientific Research Applications

Drug Design and Development

4-Chloro-6-methylpyridin-2-OL serves as a scaffold for developing new pharmaceutical compounds. Its derivatives are explored for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. The following table summarizes key findings related to its medicinal applications:

Structure-Activity Relationship (SAR)

Research focuses on synthesizing derivatives by modifying functional groups on the pyridine ring to enhance bioactivity. In vitro assays assess these derivatives' effects on disease-related targets, while in vivo studies evaluate their pharmacokinetics and toxicity profiles.

Agricultural Applications

This compound derivatives have been investigated for their potential as agrochemicals. Their antimicrobial properties make them suitable candidates for developing fungicides and herbicides. Studies indicate that certain derivatives can inhibit the growth of pathogenic fungi and bacteria affecting crops.

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in synthesizing specialty chemicals and materials with specific properties. Its unique chemical structure allows for versatile applications in organic synthesis.

Case Study 1: Anticancer Activity

A study published in PMC demonstrated that derivatives of this compound exhibited significant anticancer properties by inducing cell cycle arrest and apoptosis in HeLa cells. The mechanism involved modulating specific signaling pathways associated with cancer progression .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial effects of this compound showed promising results against several bacterial strains, including E. coli and Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyridin-2-OL depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Acidity of the Hydroxyl Group :

The presence of electron-withdrawing groups (e.g., -Cl at C4) increases the acidity of the hydroxyl group. 4-Chloropyridin-2-OL (pKa ~4.1) is more acidic than 6-methylpyridin-2-OL (pKa ~5.8) due to the inductive effect of chlorine . This compound likely exhibits intermediate acidity, balancing the electron-withdrawing -Cl and electron-donating -CH3.

Lipophilicity and Solubility :

The methyl group at C6 in this compound enhances lipophilicity compared to unchlorinated analogs, as seen in toluidine derivatives (e.g., 4-chloro-ortho-toluidine, where -CH3 increases hydrophobicity ). This property may improve membrane permeability in pharmaceutical contexts.

Reactivity and Applications: Chlorinated pyridinols are often intermediates in drug synthesis. For example, 4-chloropyridin-2-OL is a precursor for antifungal agents . Methyl-substituted derivatives, such as 6-methylpyridin-2-OL, are utilized in metal-organic frameworks (MOFs) due to their steric and electronic effects .

Methodological Considerations

Structural data for such compounds are typically derived from X-ray crystallography or spectroscopic methods. The SHELX system (e.g., SHELXL for refinement) is a standard tool for determining crystal structures, which could be applied to this compound to confirm bond lengths and angles.

Biological Activity

4-Chloro-6-methylpyridin-2-OL is a heterocyclic compound notable for its diverse biological activities. This article explores its structural characteristics, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Structural Characteristics

This compound has the molecular formula C₆H₆ClN₁O and a molecular weight of 143.57 g/mol. Its structure features a pyridine ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position, contributing to its unique chemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₆H₆ClN₁O |

| Molecular Weight | 143.57 g/mol |

| Functional Groups | Hydroxyl (-OH), Chlorine (Cl) |

Research indicates that this compound functions primarily as an inhibitor in various enzymatic processes. Key mechanisms include:

- Allosteric Modulation : It acts as an allosteric modulator of glutamate receptors, which play critical roles in cognitive functions and synaptic plasticity. This modulation may have implications for treating cognitive impairments such as Alzheimer's disease and schizophrenia.

- Enzyme Inhibition : The compound has shown significant inhibitory effects on specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Neuroprotective Effects

Studies have demonstrated that this compound enhances synaptic plasticity, which is crucial for learning and memory. Its ability to modulate glutamate receptors suggests it could be beneficial in neurodegenerative diseases.

Anti-Cancer Potential

Structural analogs of this compound have been investigated for their anti-cancer properties. Research indicates that these compounds can block receptor interactions that promote tumor growth, making them candidates for cancer therapy .

Case Studies

- Cognitive Enhancement : In a study examining the effects of various compounds on cognitive function, this compound was found to improve memory retention in animal models by enhancing glutamate receptor activity.

- Cancer Cell Line Studies : Compounds structurally related to this compound were tested against hematological cancer cell lines, showing significant cytotoxic effects and promoting apoptosis through the upregulation of pro-apoptotic genes like p53 and Bax .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including bioconversion techniques using microbial systems that enhance hydroxylation processes at specific positions on the pyridine ring .

Applications in Research :

- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and cancers.

- Biological Studies : Serves as a tool for studying enzyme interactions and receptor activities, aiding in drug discovery efforts.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-methylpyridine | Chlorine at the 2-position | Primarily acts as an electrophile |

| 3-Chloro-6-methylpyridine | Chlorine at the 3-position | Exhibits different reactivity patterns |

| 2-Hydroxy-6-methylpyridine | Hydroxyl group at the 2-position | Enhanced solubility; potential biological activity |

The unique combination of chlorine and hydroxyl groups in this compound distinguishes it from its analogs, affecting its reactivity and biological properties significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-6-methylpyridin-2-OL, and how can reaction conditions be systematically varied to improve yield?

- Methodology : Begin with nucleophilic substitution or condensation reactions using precursors like 6-methylpyridin-2-ol and chlorinating agents (e.g., POCl₃). Key variables include temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst choice (e.g., Lewis acids). Monitor progress via TLC and optimize purification using column chromatography with gradients of ethyl acetate/hexane. Intermediate characterization via -NMR ensures regioselectivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coats, safety goggles) and conduct reactions in fume hoods to avoid inhalation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Store separately from bases or reducing agents to prevent unintended reactions. Refer to H303+H313+H333 hazard codes for toxicity mitigation .

Q. How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?

- Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å) and refine structures with SHELXL . Complement with -NMR to confirm substituent positions (e.g., chlorine at C4: δ ~140 ppm) and IR for hydroxyl stretching (~3200 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis spectra. The Colle-Salvetti correlation-energy formula can refine electron density distributions, particularly for chlorine’s electronegative effects .

Q. What analytical strategies address contradictions in reported spectroscopic data for this compound derivatives?

- Methodology : Perform comparative analysis using high-resolution mass spectrometry (HRMS) to confirm molecular formulas. Cross-validate -NMR coupling constants (e.g., J = 8.5 Hz for adjacent aromatic protons) with DFT-predicted spin-spin interactions. Replicate synthesis under controlled conditions to isolate stereochemical variables .

Q. How can degradation pathways and environmental persistence of this compound be modeled?

- Methodology : Conduct accelerated stability studies under varying pH (2–12) and UV exposure. Use LC-MS to identify breakdown products (e.g., dechlorinated intermediates). Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation rates, referencing logP values (~1.8) and hydroxyl group reactivity .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the chloro substituent.

- Computational Modeling : Benchmark DFT results against crystallographic bond lengths (e.g., C-Cl: ~1.74 Å) for accuracy .

- Safety : Implement gloveboxes for air-sensitive steps and regularly calibrate gas detectors for chlorinated vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.